1-Nitro-9H-carbazole
Overview
Description
1-Nitro-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives have been extensively studied due to their versatile functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties
Mechanism of Action
Target of Action
1-Nitro-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole and its derivatives have been extensively studied for their interaction with various biological targets .
Mode of Action
It’s known that carbazole-based compounds can undergo electropolymerization, resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . This process could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Carbazole is part of the multicomponent carbazole 1,9a-dioxygenase (cardo), which converts carbazole into 2-aminobiphenyl-2,3-diol . This suggests that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s water solubility and lipophilicity, which can impact its bioavailability, have been reported .
Result of Action
Carbazole-based compounds have been studied for their photoconductive properties, electroactivity, and luminescence , suggesting that this compound might exhibit similar effects.
Action Environment
Carbazole and its derivatives are known for their good environmental stability , suggesting that this compound might also exhibit stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Nitro-9H-carbazole are not fully understood. It is known that carbazole derivatives can interact with various biomolecules. For instance, they can be readily added at the N-position and linked covalently with another heterocyclic
Cellular Effects
Carbazole derivatives have been shown to exhibit a range of biological activities, including antitumor, antiepileptic, antimicrobial, anti-inflammatory, antioxidative, analgesic, antidiarrhoeal, antihistaminic, neuroprotective and pancreatic lipase inhibition properties .
Molecular Mechanism
Carbazole derivatives have been shown to exhibit a range of biological activities, suggesting that they may interact with various biomolecules at the molecular level .
Temporal Effects in Laboratory Settings
It is known that carbazole derivatives can exhibit stability and degradation over time .
Metabolic Pathways
It is known that carbazole can be metabolized by biphenyl-utilizing bacteria, which primarily convert carbazole into 9H-carbazol-1-ol and 9H-carbazol-3-ol .
Preparation Methods
1-Nitro-9H-carbazole can be synthesized through several methods. One common synthetic route involves the nitration of 9H-carbazole using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the nitration process and avoid over-nitration .
Industrial production methods may involve more advanced techniques, such as continuous flow nitration processes, which offer better control over reaction conditions and product purity. These methods are designed to be scalable and efficient for large-scale production .
Chemical Reactions Analysis
1-Nitro-9H-carbazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The carbazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Scientific Research Applications
Comparison with Similar Compounds
1-Nitro-9H-carbazole can be compared with other similar compounds, such as:
9H-Carbazole: The parent compound without the nitro group.
1-Amino-9H-carbazole: The reduced form of this compound.
9-Nitrocarbazole: Another nitro-substituted carbazole derivative with different substitution patterns and reactivity.
Properties
IUPAC Name |
1-nitro-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-14(16)11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOKOQDVBBWPKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953461 | |
Record name | 1-Nitro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31438-22-9, 39925-48-9 | |
Record name | 1-Nitro-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31438-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Carbazole, 1-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031438229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazole, 1(or 3)-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039925489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 31438-22-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Nitro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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